[6-(Hydroxymethyl)-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl](phenyl)methanone
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Overview
Description
6-(Hydroxymethyl)-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-ylmethanone is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Hydroxymethyl)-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-ylmethanone typically involves multiple steps, starting from readily available precursors. The key steps include:
- Formation of the bicyclic core : This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure.
- Introduction of the hydroxymethyl group : This step involves the hydroxylation of a suitable precursor, often using reagents like osmium tetroxide or hydrogen peroxide.
- Attachment of the phenylmethanone group : This can be done through Friedel-Crafts acylation, using reagents like acetyl chloride and aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes to ensure high yield and purity. This often includes:
- Scaling up the reactions : Using larger reactors and optimizing reaction conditions to handle bulk quantities.
- Purification : Employing techniques like crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 6-(Hydroxymethyl)-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-ylmethanone undergoes various chemical reactions, including:
- Oxidation : The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.
- Reduction : The carbonyl group in the phenylmethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride.
- Substitution : The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
- Oxidation : Potassium permanganate in an acidic medium.
- Reduction : Sodium borohydride in methanol.
- Substitution : Nucleophiles like halides or amines in the presence of a base.
- Oxidation : Formation of a carboxylic acid derivative.
- Reduction : Formation of an alcohol derivative.
- Substitution : Formation of substituted derivatives with various functional groups.
Scientific Research Applications
6-(Hydroxymethyl)-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-ylmethanone has several applications in scientific research:
- Chemistry : Used as a building block for synthesizing more complex molecules.
- Biology : Studied for its potential biological activity, including antimicrobial and anticancer properties.
- Medicine : Investigated for its potential therapeutic effects in treating various diseases.
- Industry : Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(Hydroxymethyl)-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-ylmethanone involves its interaction with specific molecular targets. The compound can:
- Bind to enzymes : Inhibiting their activity and affecting metabolic pathways.
- Interact with receptors : Modulating signal transduction pathways.
- Form reactive intermediates : Leading to the formation of covalent bonds with biomolecules.
Comparison with Similar Compounds
6-(Hydroxymethyl)-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-ylmethanone can be compared with similar compounds like:
- 6-(Hydroxymethyl)-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-ylmethanone
- 6-(Hydroxymethyl)-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-ylmethanone
These compounds share a similar bicyclic structure but differ in the substituents attached to the core. The unique properties of 6-(Hydroxymethyl)-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-ylmethanone arise from the presence of the phenylmethanone group, which imparts distinct chemical reactivity and biological activity.
Properties
CAS No. |
92012-03-8 |
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Molecular Formula |
C14H15NO3 |
Molecular Weight |
245.27 g/mol |
IUPAC Name |
[6-(hydroxymethyl)-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl]-phenylmethanone |
InChI |
InChI=1S/C14H15NO3/c16-9-11-8-12-6-7-13(11)18-15(12)14(17)10-4-2-1-3-5-10/h1-5,8,12-13,16H,6-7,9H2 |
InChI Key |
JYVNMWZJJNHKOL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(=CC1N(O2)C(=O)C3=CC=CC=C3)CO |
Origin of Product |
United States |
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